Ethyl 3-bromo-4-(fluorosulfonyl)benzoate
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Overview
Description
Ethyl 3-bromo-4-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C9H8BrFO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorosulfonyl, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-(fluorosulfonyl)benzoate typically involves the following steps:
Bromination: The starting material, ethyl benzoate, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form ethyl 3-bromobenzoate.
Fluorosulfonylation: The brominated product is then subjected to fluorosulfonylation using a fluorosulfonylating reagent like sulfuryl fluoride (SO2F2) or other solid reagents such as FDIT and AISF.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-(fluorosulfonyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The fluorosulfonyl group can be oxidized to form sulfonic acids using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Major Products Formed
Substitution: Products with nucleophiles replacing the bromine atom.
Reduction: Alcohol derivatives of the ester group.
Oxidation: Sulfonic acid derivatives of the fluorosulfonyl group.
Scientific Research Applications
Ethyl 3-bromo-4-(fluorosulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-(fluorosulfonyl)benzoate involves its reactive functional groups. The bromine and fluorosulfonyl groups can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-4-fluorobenzoate: Similar structure but lacks the fluorosulfonyl group.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a bromine atom and a diazenyl group but differs in the ester and fluorosulfonyl groups.
Uniqueness
Ethyl 3-bromo-4-(fluorosulfonyl)benzoate is unique due to the presence of both bromine and fluorosulfonyl groups on the benzene ring
Properties
Molecular Formula |
C9H8BrFO4S |
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Molecular Weight |
311.13 g/mol |
IUPAC Name |
ethyl 3-bromo-4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C9H8BrFO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3 |
InChI Key |
GNGCHEFBFNAVBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)F)Br |
Origin of Product |
United States |
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